molecular formula C17H19N3O4S2 B2899548 (4-(Pyrrolidin-1-ylsulfonyl)phenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone CAS No. 1705880-59-6

(4-(Pyrrolidin-1-ylsulfonyl)phenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

Cat. No.: B2899548
CAS No.: 1705880-59-6
M. Wt: 393.48
InChI Key: SHERLEUAQZIBMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used in drug discovery and is found in many biologically active compounds . The compound also contains a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings and functional groups. The pyrrolidine ring would contribute to the three-dimensional shape of the molecule due to its non-planarity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrrolidine ring could potentially undergo reactions at the nitrogen atom, while the thiazole ring could react at the sulfur or nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase its polarity and solubility in water .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies to optimize its synthesis, investigations of its physical and chemical properties, and evaluations of its biological activity .

Properties

IUPAC Name

(4-pyrrolidin-1-ylsulfonylphenyl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S2/c21-16(19-11-14(12-19)24-17-18-7-10-25-17)13-3-5-15(6-4-13)26(22,23)20-8-1-2-9-20/h3-7,10,14H,1-2,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHERLEUAQZIBMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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